molecular formula C16H15N3OS B2780416 5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 339111-53-4

5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide

Cat. No. B2780416
CAS RN: 339111-53-4
M. Wt: 297.38
InChI Key: YZZTULFMTCOHDQ-VCHYOVAHSA-N
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Description

“5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide” is a chemical compound . It is a derivative of cyanoacetamide, which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide derivatives, such as “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide”, can take part in a variety of condensation and substitution reactions . For instance, stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N-dimethylformamide followed by cycloalkylation with 1,2-dibromoethane affords 2-cyano-2-(1,3-dithian-2-ylidene)-N-(6-iodo-2-methyl-4-oxo-quinazolin-3(4H)-yl)acetamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide” include a molecular weight of 297.375, a density of 1.2±0.1 g/cm3, a boiling point of 463.9±55.0 °C at 760 mmHg .

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of their carbonyl and cyano functional groups. Here’s how they contribute:

Chemical Reactivity of N, N-Dimethylenamino Enaminones

While not directly related to the compound , N, N-dimethylenamino enaminones have gained attention as building blocks for heterocyclic derivatives. These compounds serve as precursors for acyclic, carbocyclic, and fused heterocyclic structures .

Activation of Polysaccharides in Vaccine Research

1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) is a derivative of cyanoacetamide. It plays a critical role in vaccine research by rapidly activating polysaccharides (e.g., TI-2 antigens). CDAP facilitates protein conjugation, essential for creating conjugate vaccines that enhance immune responses .

Future Directions

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively to form a variety of heterocyclic compounds . Therefore, they hold potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

5-cyano-N-(dimethylaminomethylidene)-3-methyl-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-14(12-7-5-4-6-8-12)13(9-17)21-15(11)16(20)18-10-19(2)3/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZTULFMTCOHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide

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